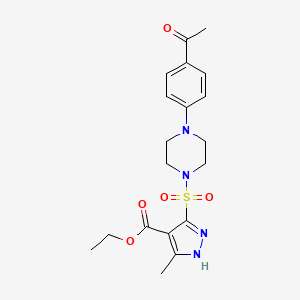
ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of AKOS024483382, also known as F3406-0253, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm .
Mode of Action
F3406-0253 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference blocks the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound’s action affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-0253 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby halting the transcription and replication of the virus genome .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests that it can reach the intracellular environment where the virus resides .
Result of Action
The inhibition of LCMV cell entry by F3406-0253 results in a decrease in the transcription and replication of the virus genome . This leads to a reduction in the multiplication of the virus, thereby limiting the progression of the infection .
Action Environment
The action of F3406-0253 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process mediated by LCMV glycoprotein GP2 . Therefore, any factors that alter the pH of the endosome compartment could potentially affect the compound’s efficacy.
Properties
IUPAC Name |
ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-4-28-19(25)17-13(2)20-21-18(17)29(26,27)23-11-9-22(10-12-23)16-7-5-15(6-8-16)14(3)24/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFAAONPYPAHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)
![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)
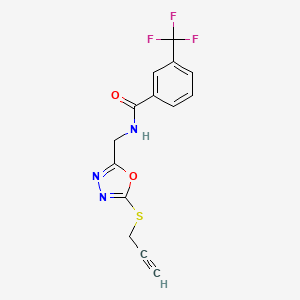

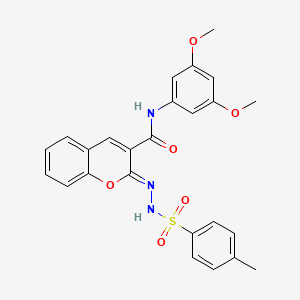
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
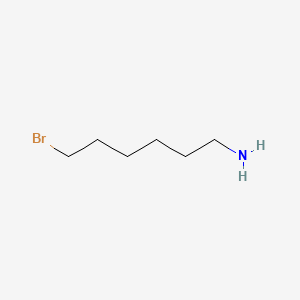
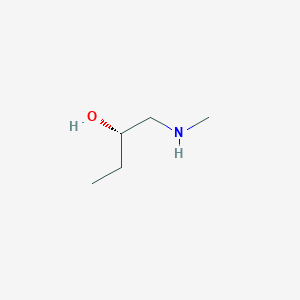
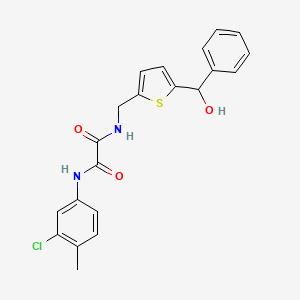
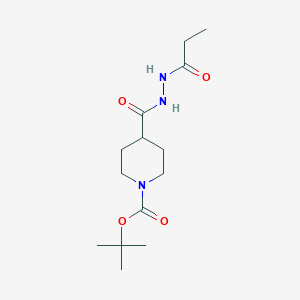
![4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2437602.png)
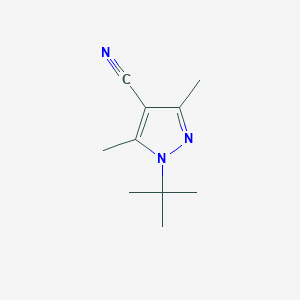
![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)

